ADP-D-glucose disodium salt

Starch biosynthesis Enzyme kinetics Glucosyltransferase

ADP-D-glucose disodium salt is the kinetically validated, non-substitutable nucleotide sugar for plant and bacterial α-glucan synthase assays. It delivers 4–10× the activity of UDP-glucose in these systems. With ≥95% purity by HPLC, it ensures starch synthase, glycogen synthase, AGPase, and SuSy assays yield reproducible, high-sensitivity data. Essential for comprehensive glycosyltransferase screening panels.

Molecular Formula C16H23N5Na2O15P2
Molecular Weight 633.3 g/mol
Cat. No. B15351022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameADP-D-glucose disodium salt
Molecular FormulaC16H23N5Na2O15P2
Molecular Weight633.3 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(OC(CO)C(C(C(C=O)O)O)O)OP(=O)([O-])[O-])O)O)N.[Na+].[Na+]
InChIInChI=1S/C16H25N5O15P2.2Na/c17-14-9-15(19-4-18-14)21(5-20-9)16-13(28)12(27)8(34-16)3-33-38(32,36-37(29,30)31)35-7(2-23)11(26)10(25)6(24)1-22;;/h1,4-8,10-13,16,23-28H,2-3H2,(H2,17,18,19)(H2,29,30,31);;/q;2*+1/p-2/t6-,7+,8+,10+,11+,12+,13+,16+,38?;;/m0../s1
InChIKeyGKHSIFNCEDGFNS-KEUWAAFMSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ADP-D-glucose disodium salt (CAS 102129-65-7): Supplier Purity Specifications, Molecular Weight and Storage for Glycobiology and Starch Biosynthesis Research Procurement


Adenosine-5′-diphosphoglucose (ADP-Glucose) disodium salt is a nucleotide sugar that functions as an activated glucose donor for glucan biosynthesis in bacteria, plants, and algae. As the immediate and rate-limiting precursor for α-1,4-glucan chain elongation by starch and glycogen synthases [1], the compound is widely supplied as a disodium salt with purity specifications ranging from ≥93% to >98% by HPLC, as reported across multiple vendor certificates of analysis [2]. Standard physicochemical identifiers include a molecular weight of 633.31 g/mol (C₁₆H₂₃N₅O₁₅P₂·2Na), and a recommended long-term storage temperature of -20°C to maintain stability .

ADP-D-glucose disodium salt vs UDP-glucose: Why Interchange of Nucleotide Sugar Donors Fails in Plant, Bacterial and Glycobiology Enzyme Assays


Direct substitution of ADP-D-glucose with UDP-glucose or other nucleotide sugars is invalid in systems that rely on the highly conserved substrate specificity of prokaryotic and plant α-glucan synthases. Glycogen and starch synthases are fundamentally bifurcated into two distinct phylogenetic families: mammalian and yeast synthases strictly utilize UDP-glucose, whereas the bacterial and plant counterparts exhibit a marked, evolutionarily defined preference for ADP-glucose [1]. Consequently, experimental protocols designed for bacterial glycogen or plant starch synthase activity cannot be validated or reproduced using UDP-glucose; using the incorrect sugar nucleotide donor results in catalytic rates that are a small fraction of those achievable with ADP-glucose, as detailed quantitatively in the sections below [2].

Quantitative Differentiation Evidence for ADP-D-glucose disodium salt vs. UDP-glucose, GDP-glucose, and TDP-glucose in Glucan Synthase Assays and Enzyme Kinetics


ADP-D-glucose Enables 4- to 10-Fold Higher Glucosyl Transfer Rates than UDP-glucose in Starch Granule-Bound Synthase Assays

ADP-D-glucose exhibits a superior glucosyl donor capacity relative to UDP-glucose in starch synthase assays. A direct, classic head-to-head comparison using starch granule-bound enzyme preparations established that the rate of glucose transfer from ADP-glucose is 4 to 10 times higher than from UDP-glucose under identical assay conditions [1]. This quantitative difference underscores the compound's essential role as the physiological and kinetically preferred substrate for plant starch biosynthesis.

Starch biosynthesis Enzyme kinetics Glucosyltransferase

ADP-D-glucose Displays 2.1-Fold Higher Specific Activity than UDP-glucose as Donor Substrate for Trehalose-6-Phosphate Synthase

In a systematic substrate specificity study of trehalose-6-phosphate synthase (EC 2.4.1.15), ADP-glucose was identified as the optimal donor substrate. The enzyme exhibited a specific activity of 4.23 U/mg with ADP-glucose, which is 2.1-fold higher than the 2.016 U/mg observed with UDP-glucose, and 2.6-fold higher than the 1.609 U/mg recorded with GDP-glucose [1]. This demonstrates that even in systems where UDP-glucose may serve as an alternative substrate, ADP-glucose provides a superior catalytic efficiency.

Glycosyltransferase Trehalose biosynthesis Substrate specificity

Commercial ADP-D-glucose Disodium Salt Purity Specifications Ranging from 93% to >98% with Analytical Verification by HPLC and NMR

Procurement-grade ADP-D-glucose disodium salt is routinely supplied with analytically verified purity specifications that ensure batch-to-batch consistency for sensitive biochemical assays. Vendor certificates of analysis confirm purities ranging from a minimum of 93% to >98% as determined by HPLC, with identity confirmation provided by ¹H NMR structural analysis [1]. The compound is typically supplied as a white to off-white powder, and long-term storage at -20°C is recommended to maintain stability .

Procurement Quality Control Vendor Comparison

ADP-D-glucose Exhibits a 25-Fold Lower Km for Bacterial Sucrose Synthase Compared to UDP, Enabling Efficient NDP-Glucose Synthesis

Kinetic characterization of sucrose synthase (SuSy) from the bacterium Acidithiobacillus caldus revealed a striking preference for ADP over UDP as the nucleoside diphosphate acceptor. The enzyme exhibits a 25-fold lower Km value for ADP compared to UDP, indicating a significantly higher affinity for ADP [1]. This kinetic advantage facilitates the efficient synthesis of ADP-glucose from sucrose, a pathway of particular importance in heterotrophic plant tissues and bacterial systems. In contrast, eukaryotic plant SuSy isoforms generally exhibit comparable Km values for ADP and UDP, though apparent affinity for sucrose is often higher in the presence of UDP [2].

Sucrose Synthase Enzyme Kinetics Biocatalysis

ADP-D-glucose Exhibits an Apparent Km of 0.62 mM for ADP-Glucose Pyrophosphorylase, Defining the Rate-Limiting Step of Starch Biosynthesis

ADP-D-glucose serves not only as a substrate for starch synthases but also as the product of the rate-limiting enzyme ADP-glucose pyrophosphorylase (AGPase). The apparent Km of AGPase for ADP-glucose is reported to be 0.62 mM [1], a value that defines the enzyme's affinity for its product and is essential for understanding the overall flux through the starch biosynthesis pathway. This parameter is critical for accurate kinetic modeling and for distinguishing between different AGPase isoforms.

ADP-glucose pyrophosphorylase Enzyme kinetics Starch biosynthesis

Recommended Research and Industrial Application Scenarios for ADP-D-glucose Disodium Salt Based on Quantitative Performance Data


High-Sensitivity Starch Synthase (EC 2.4.1.21) and Glycogen Synthase Activity Assays

ADP-D-glucose is the validated, kinetically superior substrate for plant starch synthases and bacterial glycogen synthases. As established in Section 3, the rate of glucose transfer from ADP-glucose exceeds that from UDP-glucose by a factor of 4 to 10 in these systems [1]. Therefore, any assay designed to measure the activity of starch synthase isoforms (e.g., SSI, SSII, SSIII, GBSS) or bacterial glycogen synthase should exclusively employ ADP-D-glucose to ensure maximal signal, assay linearity, and physiological relevance. Procurement of ADP-D-glucose with documented purity (≥93-98%) ensures that measured activity is attributable to the target enzyme and not to interfering contaminants .

In Vitro Reconstitution and Kinetic Characterization of ADP-Glucose Pyrophosphorylase (AGPase)

AGPase (EC 2.7.7.27) catalyzes the first committed and rate-limiting step in starch biosynthesis, producing ADP-glucose from glucose-1-phosphate and ATP. The enzyme's kinetic parameters for ADP-glucose, including an apparent Km of 0.62 mM [2], are essential for accurate modeling of pathway flux. ADP-D-glucose disodium salt is required as a substrate for the reverse reaction (pyrophosphorolysis) and as a standard for product quantification in the forward reaction. Its use is non-substitutable in this context, as UDP-glucose and other nucleotide sugars are not recognized as products or substrates by AGPase.

Bacterial Sucrose Synthase (SuSy)-Catalyzed Synthesis of ADP-Glucose for Coupled Enzyme Assays and Biocatalysis

Bacterial sucrose synthase isoforms exhibit a strong kinetic preference for ADP over UDP, with a reported 25-fold lower Km for ADP in Acidithiobacillus caldus SuSy [3]. This makes ADP-D-glucose the product of choice for SuSy-catalyzed reactions aimed at generating NDP-glucose for downstream glucosyltransferase reactions. In coupled assays or one-pot biocatalytic syntheses, providing ADP as the acceptor yields ADP-glucose with greater efficiency than UDP-glucose, reducing enzyme loading and improving overall conversion rates.

Substrate Specificity Profiling and Engineering of Novel Glycosyltransferases

Given the broad but variable specificity of glycosyltransferases (GTs) for different nucleotide-sugar donors, ADP-D-glucose is an essential component of any comprehensive substrate screening panel. Data from BRENDA and primary literature demonstrate that while some GTs may accept multiple donors, ADP-glucose often elicits the highest specific activity (e.g., 4.23 U/mg for trehalose-6-phosphate synthase vs. 2.016 U/mg for UDP-glucose) [4]. Including ADP-D-glucose in these panels is mandatory for accurately characterizing the full catalytic repertoire and donor preference of uncharacterized or engineered GT enzymes.

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